4-((2,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((2,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-((2,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-((2,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the triazole ring and the formation of corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions (e.g., temperature, pH).
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
4-((2,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent used to treat fungal infections.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative with potent antifungal activity against a wide range of fungal pathogens.
Properties
CAS No. |
677018-35-8 |
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Molecular Formula |
C17H15FN4O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-12-8-7-11(15(9-12)24-2)10-19-22-16(20-21-17(22)25)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
QKVJRDIQXOIEMD-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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